Heptacos-1-yne
Description
Heptacos-1-yne is a terminal alkyne with a 27-carbon chain and a triple bond at the first position. Its molecular formula is C₂₇H₅₂, distinguishing it from its alkene counterpart, Heptacos-1-ene (C₂₇H₅₄), by two fewer hydrogen atoms due to the triple bond. Terminal alkynes like this compound are characterized by their reactivity in addition and polymerization reactions, as well as their relatively higher acidity (pKa ~25) compared to alkenes or internal alkynes.
Properties
CAS No. |
61847-87-8 |
|---|---|
Molecular Formula |
C27H52 |
Molecular Weight |
376.7 g/mol |
IUPAC Name |
heptacos-1-yne |
InChI |
InChI=1S/C27H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h1H,4-27H2,2H3 |
InChI Key |
WQIIFNZXBFDHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptacos-1-yne can be synthesized through various methods, one of which involves the dehydrohalogenation of vicinal dihalides or vinylic halides. This process typically uses a strong base such as sodium amide (NaNH2) in liquid ammonia (NH3) to eliminate two equivalents of hydrogen halide (HX) from the dihalide, forming the alkyne .
Industrial Production Methods
Industrial production of this compound may involve the catalytic dehydrogenation of alkanes or the use of metal-catalyzed coupling reactions. These methods are designed to produce the compound on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Heptacos-1-yne undergoes several types of chemical reactions, including:
Electrophilic Addition: The addition of hydrogen halides (HX) or halogens (X2) to the triple bond, forming haloalkenes or dihaloalkanes.
Hydrohalogenation: The addition of hydrogen halides to form haloalkenes, following Markovnikov’s rule.
Oxidation: The oxidation of the alkyne to form diketones or carboxylic acids, depending on the reagents used.
Common Reagents and Conditions
Hydrogen Halides (HX): Used in hydrohalogenation reactions to add across the triple bond.
Halogens (X2): Used in halogenation reactions to form dihaloalkanes.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or ozone (O3) for oxidation reactions.
Major Products Formed
Haloalkenes: Formed from the addition of hydrogen halides.
Dihaloalkanes: Formed from the addition of halogens.
Diketones or Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
Heptacos-1-yne has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms involving alkynes.
Biology: Investigated for its potential biological activities, such as antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptacos-1-yne involves its reactivity as a terminal alkyne. The triple bond in this compound is highly reactive, allowing it to participate in various addition and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Research Findings and Limitations
- Terminal alkynes of this length typically require specialized catalysts (e.g., palladium) for controlled polymerization.
- Safety Data : –9 highlight hazards for smaller alkynes, but this compound’s safety profile remains unstudied in the provided sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
